Ethyl 4-[(2-ethoxy-2-oxoethyl)amino]-3-nitrobenzoate
Description
Ethyl 4-[(2-ethoxy-2-oxoethyl)amino]-3-nitrobenzoate is a nitro-substituted benzoate ester featuring a unique (2-ethoxy-2-oxoethyl)amino substituent at the 4-position. It serves as a precursor in synthesizing heterocyclic compounds, such as benzothiazines, through reductive pathways .
Properties
IUPAC Name |
ethyl 4-[(2-ethoxy-2-oxoethyl)amino]-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6/c1-3-20-12(16)8-14-10-6-5-9(13(17)21-4-2)7-11(10)15(18)19/h5-7,14H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJTZOXCKKDUDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=C(C=C(C=C1)C(=O)OCC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2-ethoxy-2-oxoethyl)amino]-3-nitrobenzoate typically involves the esterification of 4-amino-3-nitrobenzoic acid with ethyl 2-bromoacetate, followed by nucleophilic substitution with ethylamine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-ethoxy-2-oxoethyl)amino]-3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-[(2-ethoxy-2-oxoethyl)amino]-3-aminobenzoate.
Reduction: Formation of 4-[(2-ethoxy-2-oxoethyl)amino]-3-nitrobenzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[(2-ethoxy-2-oxoethyl)amino]-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-ethoxy-2-oxoethyl)amino]-3-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxy and amino groups also play a role in modulating the compound’s activity and specificity .
Comparison with Similar Compounds
Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate
Structural Difference: Replaces the amino (-NH-) group with a thio (-S-) linkage. Reactivity and Applications: The sulfur atom facilitates reductive cyclization to form benzothiazine derivatives (e.g., ethyl 3-oxo-4H-1,4-benzothiazine-6-carboxylate) via iron-mediated reduction, contrasting with the amino-substituted compound’s pathways. This highlights the role of heteroatoms in directing reaction outcomes .
Ethyl 4-(ethylamino)-3-nitrobenzoate (CAS 91182-00-2)
Structural Difference: Simpler ethylamino (-NHCH₂CH₃) substituent lacking the ethoxycarbonyl group. Property Impact: Reduced steric bulk and absence of the electron-withdrawing ethoxycarbonyl group diminish hydrogen-bonding capacity and alter electronic effects. This may lower solubility in polar solvents and reduce utility in forming stabilized intermediates for heterocyclic synthesis .
Ethyl 4-[(2-methoxyethyl)amino]-3-nitrobenzoate
Structural Difference : Methoxyethyl (-NHCH₂CH₂OMe) substituent introduces an oxygen atom.
Property Impact : Increased polarity compared to the target compound enhances aqueous solubility. However, the methoxy group lacks the reactivity of the ethoxycarbonyl moiety, limiting its participation in condensation or cyclization reactions .
Ethyl 2-{[(2′-cyanobiphenyl-4-yl)methyl]amino}-3-nitrobenzoate
Structural Difference: Biphenylmethyl group introduces extended aromaticity. This structural feature is advantageous in medicinal chemistry compared to the target compound’s simpler substituent .
Ethyl 4-(4-Carbamoylpiperidin-1-yl)-3-nitrobenzoate (CAS 942474-60-4)
Structural Difference : Piperidine ring with a carbamoyl (-CONH₂) group.
Property Impact : The cyclic amine and carbamoyl group enable hydrogen bonding and conformational rigidity, likely enhancing pharmacological activity. This contrasts with the linear ethoxycarbonyl substituent in the target compound, which lacks such bioactivity-enhancing features .
Ethyl 4-[[4-(2-ethoxy-2-oxoethyl)-3-nitrothiophen-2-yl]sulfanyl]-3-oxobutanoate
Structural Difference : Incorporates a thiophene ring and sulfanyl (-S-) linkage.
Reactivity : The thiophene’s aromaticity and sulfur atoms alter electronic properties, favoring cyclization pathways distinct from benzoate derivatives. This compound forms chromene derivatives in reactions with aldehydes, demonstrating divergent applications in heterocyclic synthesis .
Ethyl 4-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate (CAS 81367-79-5)
Structural Difference: Azo (-N=N-) group and cyanoethyl/hydroxyethyl substituents. Applications: The azo group imparts strong chromophoric properties, making this compound suitable for dyes rather than medicinal use. This contrasts with the target compound’s focus on synthetic intermediates .
Biological Activity
Ethyl 4-[(2-ethoxy-2-oxoethyl)amino]-3-nitrobenzoate is an organic compound characterized by a complex structure that includes an ethyl ester, an amino group, and a nitrobenzene ring. This unique combination of functional groups imparts distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 282.252 g/mol. Its structure allows for various chemical modifications, enhancing its utility in biological research and drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that may covalently modify target proteins, influencing their activity. Additionally, the ethoxy and amino groups modulate the compound's activity and specificity towards molecular targets.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has shown efficacy against various bacterial strains, including multidrug-resistant organisms. For instance, compounds structurally related to this compound have demonstrated significant antibacterial activity against resistant strains of Escherichia coli and Staphylococcus aureus .
Anticancer Activity
Similar compounds have been explored for their potential in cancer treatment. They have been shown to selectively kill drug-resistant cancer cells while sparing normal cells. This selective cytotoxicity is crucial for developing therapies that mitigate drug resistance in cancer treatments .
Case Studies
- Antibacterial Efficacy : A study evaluated the minimum inhibitory concentration (MIC) of this compound against various bacterial strains. The results indicated that it exhibited significant antibacterial activity, particularly against quinolone-resistant strains .
- Mechanism of Inhibition : Another investigation into the mechanism revealed that the compound interacts with DNA gyrase, leading to DNA strand breaks similar to those caused by established antibiotics like ciprofloxacin .
Data Table: Biological Activity Overview
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
